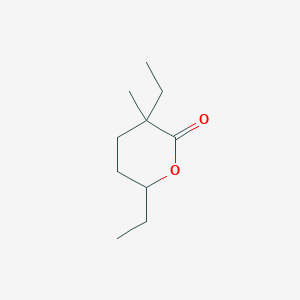
2,4,6-Tribromophenyl 4-dodecylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tribromophenyl 4-dodecylbenzene-1-sulfonate is a complex organic compound that features both brominated phenyl and sulfonate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromophenyl 4-dodecylbenzene-1-sulfonate typically involves the bromination of phenol to produce 2,4,6-tribromophenol, followed by a sulfonation reaction with 4-dodecylbenzene-1-sulfonyl chloride. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonation processes, utilizing advanced chemical reactors and purification systems to achieve high yields and purity. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Tribromophenyl 4-dodecylbenzene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,4,6-Tribromophenyl 4-dodecylbenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of flame retardants and surfactants.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tribromophenyl 4-dodecylbenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group may interact with biological molecules, altering their function and leading to various biological effects. The sulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tribromophenol: A brominated derivative of phenol used as a fungicide and in the preparation of flame retardants.
2,4-Dibromophenyl 2,4,6-tribromophenyl ether: A polybromodiphenyl ether used as a flame retardant.
Uniqueness
2,4,6-Tribromophenyl 4-dodecylbenzene-1-sulfonate is unique due to its combination of brominated phenyl and sulfonate groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various scientific and industrial fields.
Propiedades
Número CAS |
66280-44-2 |
|---|---|
Fórmula molecular |
C24H31Br3O3S |
Peso molecular |
639.3 g/mol |
Nombre IUPAC |
(2,4,6-tribromophenyl) 4-dodecylbenzenesulfonate |
InChI |
InChI=1S/C24H31Br3O3S/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-15-21(16-14-19)31(28,29)30-24-22(26)17-20(25)18-23(24)27/h13-18H,2-12H2,1H3 |
Clave InChI |
QVGKUSCYAWKECW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



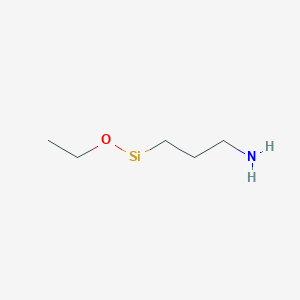
![benzyl N-[3-[[4-[(3-amino-3-oxopropyl)amino]-4-oxobutyl]amino]-3-oxopropyl]carbamate](/img/structure/B14480307.png)


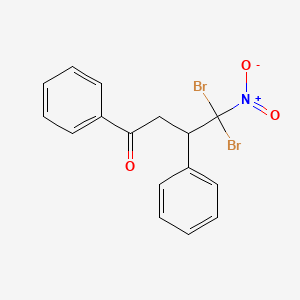
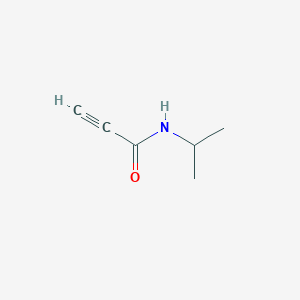
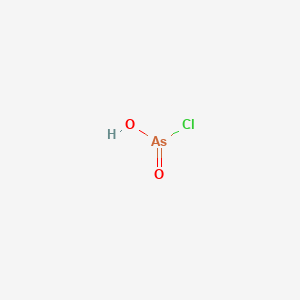


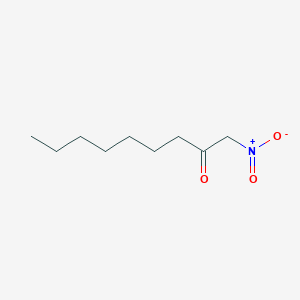

phosphane](/img/structure/B14480369.png)
